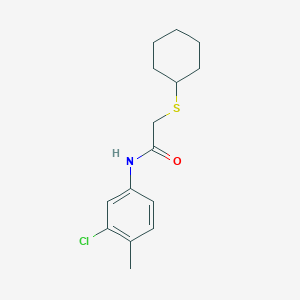
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide, also known as CMCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CMCA belongs to the class of organic compounds called thioacetamides and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide is not fully understood. However, it is believed that N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide exerts its pharmacological effects by modulating the activity of certain neurotransmitters and receptors in the nervous system. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been found to interact with the GABAergic system, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been found to modulate the levels of certain biochemical markers in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, which are associated with inflammation and pain. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has also been found to increase the levels of certain antioxidants in the body, which play a crucial role in protecting the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide. One of the areas of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide and to determine its efficacy in the treatment of neuropathic pain. Another area of interest is the potential use of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide in the treatment of cancer. Preliminary studies have shown that N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has anti-tumor properties, and further studies are needed to determine its efficacy in the treatment of different types of cancer.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide involves the reaction of 3-chloro-4-methylacetophenone and cyclohexylthiol in the presence of a base. The reaction takes place under mild conditions and results in the formation of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has also been studied for its potential use in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide.
Eigenschaften
Produktname |
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide |
|---|---|
Molekularformel |
C15H20ClNOS |
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-2-cyclohexylsulfanylacetamide |
InChI |
InChI=1S/C15H20ClNOS/c1-11-7-8-12(9-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
VJJVPOUFWBVEBS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2CCCCC2)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)

![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)

![(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)







![Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)